molecular formula C8H4FNO2 B2705442 6-Fluorobenzo[D]isoxazole-3-carbaldehyde CAS No. 1824114-20-6

6-Fluorobenzo[D]isoxazole-3-carbaldehyde

Cat. No.: B2705442
CAS No.: 1824114-20-6
M. Wt: 165.123
InChI Key: HJOFCFRLWHOZIZ-UHFFFAOYSA-N
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Description

6-Fluorobenzo[d]isoxazole-3-carbaldehyde (CAS 1824114-20-6) is a high-purity chemical building block of significant interest in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C 8 H 4 FNO 2 and a molecular weight of 165.12 g/mol, serves as a versatile precursor for the synthesis of novel bioactive molecules . Its primary research value lies in its role as a key motif in developing potent serotonin 5-HT 2A receptor antagonists. Derivatives bearing the 6-fluorobenzo[d]isoxazol-3-yl)propyl) motif have demonstrated promising antiplatelet activity in various in vitro models, showing potential as therapeutic agents for the prevention of cardiovascular diseases . Furthermore, benzo[d]isoxazole scaffolds are being explored as hypoxia-inducible factor (HIF)-1α transcription inhibitors, representing a potential strategy for novel anticancer agents . The compound's structure is a privileged scaffold in drug discovery, with isoxazole derivatives known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, and immunomodulatory properties . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care; refer to the Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1,2-benzoxazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-5-1-2-6-7(4-11)10-12-8(6)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOFCFRLWHOZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)ON=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Profiles and Reaction Mechanisms of 6 Fluorobenzo D Isoxazole 3 Carbaldehyde

Reactions at the Carbaldehyde Functionality

The aldehyde group in 6-Fluorobenzo[d]isoxazole-3-carbaldehyde is a primary site for a variety of chemical reactions, including nucleophilic additions, condensations, and redox transformations.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the carbaldehyde is susceptible to attack by a wide array of nucleophiles. Organometallic reagents, such as Grignard reagents and organolithium compounds, readily add to the carbonyl group to form secondary alcohols after an aqueous workup. libretexts.orgnih.gov The general mechanism involves the nucleophilic addition of the organometallic species to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated. youtube.com

For instance, the reaction with methylmagnesium bromide would yield 1-(6-fluorobenzo[d]isoxazol-3-yl)ethanol. The reaction conditions typically involve an anhydrous ethereal solvent at low temperatures to control reactivity.

NucleophileProductReaction Conditions
Methylmagnesium Bromide (CH₃MgBr)1-(6-Fluorobenzo[d]isoxazol-3-yl)ethanolAnhydrous diethyl ether, 0 °C to room temperature
Phenyllithium (C₆H₅Li)(6-Fluorobenzo[d]isoxazol-3-yl)(phenyl)methanolAnhydrous tetrahydrofuran, -78 °C to room temperature
Sodium Cyanide (NaCN) followed by acid2-(6-Fluorobenzo[d]isoxazol-3-yl)-2-hydroxyacetonitrile (cyanohydrin)Aqueous ethanol, acidic pH

Condensation Reactions and Imine Formation

The carbaldehyde functionality readily undergoes condensation reactions with various nucleophiles, particularly those containing a primary amino group, to form imines (Schiff bases). mdpi.com This reaction is fundamental in the synthesis of many pharmaceutical compounds. For example, the reaction with a primary amine in a suitable solvent, often with acid catalysis to facilitate the dehydration step, yields the corresponding N-substituted imine.

A significant application of this reactivity is seen in Knoevenagel condensations, where the aldehyde reacts with active methylene (B1212753) compounds in the presence of a basic catalyst. sci-hub.senih.govchemscene.com This carbon-carbon bond-forming reaction is crucial for synthesizing more complex molecular architectures. For example, reaction with malononitrile (B47326) in the presence of a weak base like piperidine (B6355638) or urea (B33335) would yield (6-fluorobenzo[d]isoxazol-3-ylmethylene)malononitrile. sci-hub.se

ReagentReaction TypeProductCatalyst/Conditions
Aniline (B41778)Imine FormationN-((6-fluorobenzo[d]isoxazol-3-yl)methylene)anilineAcetic acid, ethanol, reflux
Hydrazine (B178648)Hydrazone Formation(6-Fluorobenzo[d]isoxazol-3-yl)methanone hydrazoneEthanol, reflux
MalononitrileKnoevenagel Condensation2-((6-Fluorobenzo[d]isoxazol-3-yl)methylene)malononitrilePiperidine or Urea, microwave irradiation
Wittig Reagent (e.g., Ph₃P=CH₂)Wittig Olefination6-Fluoro-3-vinylbenzo[d]isoxazoleAnhydrous THF

Oxidation and Reduction Pathways of the Aldehyde

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Mild oxidizing agents can selectively convert the aldehyde to a carboxylic acid without affecting the benzisoxazole ring. Reagents such as silver oxide (Tollens' reagent) or potassium permanganate (B83412) under controlled conditions are effective for this transformation. The resulting 6-fluorobenzo[d]isoxazole-3-carboxylic acid is a key intermediate for the synthesis of amides and esters.

Reduction: The reduction of the aldehyde to the corresponding primary alcohol, (6-fluorobenzo[d]isoxazol-3-yl)methanol, is typically achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. sci-hub.se More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but care must be taken to avoid potential side reactions with the isoxazole (B147169) ring.

Reaction TypeReagentProductTypical Conditions
OxidationPotassium Permanganate (KMnO₄)6-Fluorobenzo[d]isoxazole-3-carboxylic acidAqueous acetone, controlled temperature
OxidationSilver(I) Oxide (Ag₂O)6-Fluorobenzo[d]isoxazole-3-carboxylic acidAqueous ammonia (B1221849) (Tollens' reagent)
ReductionSodium Borohydride (NaBH₄)(6-Fluorobenzo[d]isoxazol-3-yl)methanolMethanol or ethanol, 0 °C to room temperature
ReductionLithium Aluminum Hydride (LiAlH₄)(6-Fluorobenzo[d]isoxazol-3-yl)methanolAnhydrous ether, low temperature

Electrophilic and Nucleophilic Reactions on the Benzisoxazole Ring

The benzisoxazole ring system, while aromatic, exhibits a complex reactivity pattern towards both electrophilic and nucleophilic reagents, influenced by the fused isoxazole moiety and the fluorine substituent.

Aromatic Substitution Patterns and Regioselectivity

Electrophilic Aromatic Substitution: The benzisoxazole ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the isoxazole ring. reddit.comresearchgate.net However, reactions such as nitration and halogenation can occur under forcing conditions. The directing effect of the substituents on the benzene (B151609) ring dictates the position of the incoming electrophile. The isoxazole ring itself tends to direct incoming electrophiles to the 4- and 6-positions of the benzisoxazole system. reddit.comresearchgate.net

In the case of this compound, the existing fluorine atom at the 6-position will further influence the regioselectivity. Halogens are generally ortho, para-directing deactivators. libretexts.orgbeilstein-journals.org Therefore, electrophilic attack would be expected to occur at the positions ortho and para to the fluorine atom. However, the strong deactivating effect of the benzisoxazole system makes these reactions challenging. For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of nitro-substituted products, with the precise regiochemistry being a result of the competing directing effects of the fluorine and the isoxazole ring. semanticscholar.orgnih.govscirp.orgresearchgate.net

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing isoxazole ring and the fluorine atom makes the benzisoxazole system susceptible to nucleophilic aromatic substitution (SNAAr). nih.govnih.govyoutube.comyoutube.comlibretexts.org Strong nucleophiles can displace the fluorine atom, particularly if the reaction conditions are harsh. The rate of this reaction is enhanced by the presence of electron-withdrawing groups that can stabilize the negatively charged Meisenheimer intermediate. libretexts.org

Role of the Fluorine Atom in Directing Reactivity

The fluorine atom at the 6-position plays a crucial role in modulating the reactivity of the benzisoxazole ring.

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect deactivates the benzene ring towards electrophilic attack. This makes electrophilic substitution reactions more difficult compared to unsubstituted benzisoxazole.

Resonance Effect: Fluorine can also donate a lone pair of electrons into the aromatic ring through resonance, which directs incoming electrophiles to the ortho and para positions. beilstein-journals.org In the case of 6-fluorobenzisoxazole, this would be the 5- and 7-positions.

Nucleophilic Aromatic Substitution: In nucleophilic aromatic substitution reactions, the high electronegativity of fluorine makes the carbon atom to which it is attached highly electrophilic, facilitating nucleophilic attack at this position. nih.govnih.govyoutube.comyoutube.comlibretexts.org Thus, the fluorine atom acts as a good leaving group in SNAAr reactions.

Ring-Opening and Rearrangement Reactions.

The isoxazole ring, a key feature of this compound, is known to undergo various ring-opening and rearrangement reactions under different conditions. These transformations are often driven by the inherent strain of the N-O bond.

Mechanisms of Isoxazole Ring Cleavage.

The cleavage of the isoxazole ring typically proceeds via the scission of the weak N-O bond. This can be initiated by various means, including reduction, oxidation, or thermal and photochemical stimuli. For instance, reductive cleavage often leads to the formation of β-aminoenones or related structures. While no specific studies on this compound are available, research on other isoxazole-containing compounds has elucidated several mechanistic pathways.

One common mechanism involves the initial reduction of the N-O bond, which can be accomplished using various reducing agents. This is often followed by hydrolysis to yield a β-dicarbonyl compound or its enamino derivative. The specific outcome is highly dependent on the substituents present on the isoxazole ring and the reaction conditions employed.

Photochemical and Thermal Transformations.

Photochemical and thermal conditions can induce rearrangements in the isoxazole ring system. Upon irradiation with UV light, isoxazoles can undergo a variety of transformations, including isomerization to oxazoles or fragmentation to nitriles and other small molecules. These reactions often proceed through highly reactive intermediates such as azirines.

Thermal rearrangements of isoxazoles can also lead to a diverse array of products. For example, flash vacuum pyrolysis of certain isoxazoles has been shown to yield pyridines and other heterocyclic systems through complex rearrangement pathways. The presence of the aldehyde group and the fluorine atom on the benzisoxazole core of this compound would be expected to influence the course of these transformations, although specific data is currently lacking.

Transition Metal-Catalyzed Transformations of this compound.

Transition metal catalysis offers a powerful toolkit for the functionalization of heterocyclic compounds. While specific applications to this compound are not well-documented, the principles of C-H activation and cross-coupling reactions can be extrapolated to this molecule.

C-H Activation Strategies.

Direct C-H activation is a highly attractive strategy for the modification of aromatic and heteroaromatic systems, as it avoids the need for pre-functionalized starting materials. In the context of this compound, the benzo portion of the molecule presents several C-H bonds that could potentially be targeted for functionalization using transition metal catalysts, such as palladium, rhodium, or ruthenium.

The directing-group ability of the isoxazole nitrogen and the carbonyl oxygen of the aldehyde could play a crucial role in achieving site-selective C-H activation. For example, a palladium catalyst could coordinate to the heterocyclic core and facilitate the activation of a specific C-H bond, allowing for the introduction of new substituents.

Cross-Coupling Reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are fundamental transformations in modern organic synthesis. For these reactions to be applied to this compound, a halogenated derivative would typically be required. A study on a related compound, tert-butyl 4-(6-fluoro-7-iodobenzo[d]isoxazol-3-yl)piperidine-1-carboxylate, has demonstrated the feasibility of cross-coupling reactions on the benzo[d]isoxazole framework. This suggests that if a halo-substituted version of this compound were available, it could likely participate in a variety of cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

The following table summarizes the potential reactivity of this compound based on the general behavior of related compounds. It is important to reiterate that these are hypothesized reactions and have not been experimentally verified for this specific molecule.

Reaction TypePotential Reagents/ConditionsExpected Outcome (General)
Ring-Opening Reductive agents (e.g., H₂, Raney Ni)Formation of β-aminoenone derivatives
Rearrangement UV irradiationIsomerization to oxazole (B20620) or fragmentation
C-H Activation Pd, Rh, or Ru catalystsSite-selective functionalization of the benzene ring
Cross-Coupling Pd catalyst, organoboron/-tin reagents (on a halo-derivative)Formation of new C-C or C-heteroatom bonds

Table 1: Postulated Reactivity Profile of this compound

Derivatization Strategies and Analogue Development from 6 Fluorobenzo D Isoxazole 3 Carbaldehyde

Synthesis of Schiff Bases and Hydrazones

The condensation reaction is a cornerstone of derivatization strategies for 6-Fluorobenzo[d]isoxazole-3-carbaldehyde. The aldehyde's electrophilic carbonyl carbon readily reacts with nucleophilic nitrogen compounds, such as primary amines and hydrazines, to form Schiff bases (imines) and hydrazones, respectively. nih.gov These reactions are typically performed by refluxing the aldehyde with the chosen amine or hydrazine (B178648) in a suitable solvent, most commonly ethanol. uobasrah.edu.iqnih.gov Often, a catalytic amount of acid, like glacial acetic acid or sulfuric acid, is added to facilitate the dehydration step, driving the reaction towards the formation of the C=N double bond. nih.govmdpi.com

Exploration of Diverse Amine and Hydrazine Reagents

The structural diversity of analogues derived from this compound is achieved through the use of a wide variety of amine and hydrazine reagents. The selection of the nucleophilic reagent is critical as it introduces new pharmacophores and modifies the physicochemical properties of the resulting molecule.

For the synthesis of Schiff bases, a broad spectrum of primary amines can be employed. These include, but are not limited to, substituted anilines, heterocyclic amines such as aminobenzothiazoles, and amino acids. uobasrah.edu.iqjocpr.com Each class of amine imparts distinct structural and electronic features to the final imine product.

Similarly, hydrazone synthesis can be accomplished using various hydrazine-based reagents. Common reactants include hydrazine hydrate, substituted aryl hydrazines, and carbohydrazides like isonicotinic hydrazide. researchgate.netnih.gov Furthermore, reagents such as semicarbazide (B1199961) and thiosemicarbazide (B42300) can be used to generate the corresponding semicarbazones and thiosemicarbazones, which are subclasses of hydrazones with significant biological interest. organic-chemistry.org

Reagent ClassSpecific ExampleResulting Product Class
Aromatic Amines4-ChloroanilineN-Aryl Schiff Base
Heterocyclic Amines2-AminobenzothiazoleN-Heterocyclic Schiff Base
HydrazidesIsonicotinic hydrazideN-Acylhydrazone
Substituted HydrazinesPhenylhydrazineN-Arylhydrazone
ThiosemicarbazidesThiosemicarbazideThiosemicarbazone

Characterization of Novel Imin- and Hydrazone-Based Structures

The successful synthesis of Schiff bases and hydrazones from this compound is confirmed using a suite of standard spectroscopic techniques. Each method provides key structural information, verifying the formation of the characteristic azomethine (-CH=N-) group.

Fourier-Transform Infrared (FTIR) Spectroscopy: A key indicator of a successful reaction is the disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine or hydrazine. Concurrently, a new absorption band appears, which is attributed to the C=N stretching vibration of the newly formed imine or hydrazone. uobasrah.edu.iqnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectra, the formation of the azomethine linkage is confirmed by the appearance of a characteristic singlet peak in the downfield region of the spectrum. researchgate.netnih.gov This signal corresponds to the proton of the -CH=N- group. In ¹³C NMR spectroscopy, a distinct resonance signal corresponding to the carbon atom of the azomethine group can be identified. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of the synthesized compounds, ensuring that the condensation reaction has proceeded as expected to yield the target molecule. uobasrah.edu.iqresearchgate.net

TechniqueKey Spectral Feature for Schiff Bases/HydrazonesTypical Range/Value
FTIRC=N (Azomethine) Stretch1610–1630 cm⁻¹ nih.gov
¹H NMR-CH=N- (Azomethine) Proton Signalδ 7.8–8.5 ppm nih.govnih.gov
¹³C NMR-CH=N- (Azomethine) Carbon Signalδ 135–165 ppm researchgate.net
MSMolecular Ion Peak [M]⁺ or [M+H]⁺Corresponds to calculated molecular weight

Creation of Complex Heterocyclic Systems Utilizing the Carbaldehyde

Beyond simple condensation, the carbaldehyde group of this compound is a crucial synthon for constructing more elaborate heterocyclic frameworks. These advanced strategies often involve multi-step sequences or cycloaddition reactions where the aldehyde participates directly in ring formation.

Pyrrolidine (B122466) and Piperidine (B6355638) Annulation Strategies

The synthesis of saturated N-heterocycles like pyrrolidines and piperidines represents a significant expansion of molecular complexity. Annulation strategies, or ring-forming reactions, can be employed to build these valuable scaffolds.

Pyrrolidine rings are often constructed via [3+2] annulation reactions. researchgate.net A common strategy applicable to aldehydes involves the in situ generation of an azomethine ylide from the reaction of the aldehyde with an α-amino acid. This dipole can then undergo a 1,3-dipolar cycloaddition reaction with a suitable dipolarophile, such as an alkene or alkyne, to yield a highly functionalized pyrrolidine ring. researchgate.net

Piperidine scaffolds can be accessed through various methods, including [4+2] annulation strategies. nih.govrsc.org Palladium-catalyzed annulation reactions have been developed that convert cyclic ketones into fused piperidine systems, a strategy that could be adapted from aldehyde precursors through intermediate steps. whiterose.ac.uk These methods allow for the controlled construction of the six-membered ring with potential for diastereoselectivity. whiterose.ac.uk

Triazine and Oxadiazole Incorporations

The aldehyde functionality is also a key precursor for five- and six-membered aromatic heterocycles containing multiple nitrogen and oxygen atoms.

1,3,4-Oxadiazole (B1194373) rings are frequently synthesized from aldehyde derivatives. openmedicinalchemistryjournal.comacs.org The typical pathway involves the initial formation of an N-acylhydrazone by condensing the aldehyde with a carbohydrazide. This stable intermediate is then subjected to oxidative cyclization. organic-chemistry.org Various reagents can effect this transformation, with iodine being a common and effective choice, leading to the formation of the 2,5-disubstituted 1,3,4-oxadiazole ring system. organic-chemistry.org

1,3,5-Triazine heterocycles can be assembled through multi-component reactions involving aldehydes. organic-chemistry.org A versatile method involves the base-mediated reaction of an aldehyde with guanidines or other amidine-containing reagents. organic-chemistry.org This approach allows for the convergent synthesis of unsymmetrically substituted triazines, incorporating the aldehyde's carbon atom into the final heterocyclic ring. organic-chemistry.org

Spiro Compound Formations

The aldehyde group can serve as a linchpin in the formation of spirocyclic systems, where two rings share a single common atom. This creates a rigid, three-dimensional structure of significant interest in drug design.

The synthesis of spiro[indole-3,5'-isoxazoles] has been achieved through formal [4+1]-spirocyclization reactions. nih.gov In such a strategy, the aldehyde can be converted into a reactive intermediate, like a nitroalkene. The subsequent reaction with an indole (B1671886) derivative, often under acidic conditions, can lead to the diastereoselective formation of the spirocyclic core, where the former aldehyde carbon becomes the spiro-center. nih.govrsc.org Other approaches for creating spiro-isoxazoline systems involve bromo-lactamization or other cycloaddition pathways where an isoxazole (B147169) precursor is a key reactant. acs.orgnih.gov

Functional Group Interconversions and Further Modulations

The aldehyde moiety is readily converted into a range of other functional groups, including carboxylic acids, esters, amides, alcohols, and amines. These transformations allow for the modulation of physicochemical properties such as acidity, basicity, hydrogen bonding capacity, and steric profile, which are critical for tuning the biological activity of the molecule.

Carboxylic Acids: The oxidation of the aldehyde group to a carboxylic acid is a fundamental transformation that provides a key intermediate, 6-fluorobenzo[d]isoxazole-3-carboxylic acid. This conversion can be achieved using various modern and classical oxidizing agents. Efficient methods for the oxidation of aromatic aldehydes include the use of reagents like sodium perborate (B1237305) in acetic acid or Oxone as the sole oxidant. organic-chemistry.org Biocatalytic approaches using aldehyde dehydrogenases (ALDHs) offer high chemoselectivity under mild, aqueous conditions, avoiding the need for toxic metal oxidants. nih.gov Another developed protocol utilizes potassium tert-butoxide as an oxygen source, which allows for the chemoselective oxidation of aldehydes to their corresponding carboxylic acids, often without the need for chromatographic purification. rsc.org

Esters and Amides: Once synthesized, 6-fluorobenzo[d]isoxazole-3-carboxylic acid can be readily converted into esters and amides. Esterification is typically achieved through reaction with various alcohols under acidic conditions. The synthesis of amides is accomplished by coupling the carboxylic acid with a diverse range of primary or secondary amines. A common and effective method involves the use of peptide coupling reagents. For instance, isoxazole-carboxamides can be synthesized by activating the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP), followed by the addition of the desired aniline (B41778) or amine derivative. nih.govnih.gov This strategy provides a reliable pathway to a wide array of N-substituted amides.

Alcohols: The aldehyde can be reduced to the corresponding primary alcohol, (6-fluorobenzo[d]isoxazol-3-yl)methanol. This transformation is commonly performed using mild reducing agents to avoid unwanted side reactions. Reagents such as sodium borohydride (B1222165) in an alcoholic solvent or sodium triacetoxyborohydride (B8407120) are effective for the selective reduction of aldehydes to alcohols in the presence of other functional groups. researchgate.net

Amines: The conversion of the aldehyde to an amine is typically achieved through reductive amination. wikipedia.org This one-pot reaction involves the initial condensation of the aldehyde with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ. mdpi.com Common reducing agents for this process include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). wikipedia.org Catalytic hydrogenation over palladium, platinum, or nickel catalysts is also a widely used method. nih.gov This versatile reaction allows for the introduction of a wide variety of substituted amino groups, creating primary, secondary, or tertiary amines depending on the amine source used (ammonia, primary, or secondary amines, respectively).

TransformationStarting MaterialKey ReagentsProduct Functional Group
OxidationAldehydeOxone, H₂O₂, ALDHsCarboxylic Acid
EsterificationCarboxylic AcidAlcohol, Acid CatalystEster
AmidationCarboxylic AcidAmine, EDC, DMAPAmide
ReductionAldehydeNaBH₄, NaBH(OAc)₃Alcohol
Reductive AminationAldehydeAmine, NaBH₃CNAmine

Development of Structure-Activity Relationship (SAR) Libraries

The development of SAR libraries is a cornerstone of drug discovery, enabling the systematic exploration of how chemical structure influences biological activity. This compound is an ideal starting point for creating such libraries due to the synthetic accessibility of its aldehyde group.

Building an SAR library from the this compound core involves the systematic modification of different parts of the molecule. A primary strategy is the derivatization of the 3-position aldehyde. For example, a library of hydrazone derivatives can be synthesized by condensing the aldehyde with a panel of substituted hydrazines or hydrazides.

One such study synthesized a series of phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazones, where the substituents on a terminal phenyl ring were systematically varied. The library included analogues with electron-donating groups (e.g., 4'-OCH₃, 4'-CH₃) and electron-withdrawing groups (e.g., 2'-F, 2'-Cl, 3'-Cl, 4'-Br) to probe the effects of electronics and sterics on activity. This approach allows for a direct assessment of how specific structural changes impact the target biological endpoint.

The isoxazole scaffold is a well-established pharmacophore present in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netnih.gov Derivatization of the this compound core can significantly impact its biological profile.

In a study focused on antitubercular agents, a library of phenylisoxazole isonicotinylhydrazone derivatives was evaluated against Mycobacterium tuberculosis. The results demonstrated a clear structure-activity relationship. All tested compounds showed moderate to good activity against the sensitive H37Rv strain. Notably, against a resistant strain (TB DM97), derivatives with electron-donating groups at the 4'-position of the phenyl ring, such as 4'-OCH₃ (compound 6 ) and 4'-CH₃ (compound 7 ), were found to be approximately twice as cytotoxic as the parent drug, isoniazid. This suggests that electron-donating substituents in this position enhance activity against resistant strains. In contrast, the placement and nature of electron-withdrawing halogen substituents also modulated activity, though to a lesser extent in this specific series.

The table below summarizes the antitubercular activity for selected analogues from this study, highlighting the impact of substituent variation.

CompoundSubstituent (X)Biological Activity (MIC, μM) vs. TB DM97 (Resistant)
6 4'-OCH₃12.41
7 4'-CH₃13.06
Isoniazid (Control) N/A>29.17

Data sourced from a study on phenylisoxazole-3/5-carbaldehyde isonicotinylhydrazone derivatives.

These findings underscore the importance of systematic derivatization. By making small, controlled modifications to the lead structure, it is possible to significantly enhance potency and potentially overcome mechanisms of drug resistance.

Advanced Spectroscopic Characterization Methodologies for 6 Fluorobenzo D Isoxazole 3 Carbaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 6-Fluorobenzo[d]isoxazole-3-carbaldehyde, ¹H (proton) and ¹³C (carbon-13) NMR are foundational for mapping the carbon-hydrogen framework.

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (-CHO) and the three aromatic protons on the fused ring system. The aldehyde proton would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.5–10.5 ppm, due to the deshielding effect of the carbonyl group. The aromatic protons would exhibit a complex splitting pattern due to both proton-proton (H-H) and proton-fluorine (H-F) couplings.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aldehyde carbon is expected to resonate significantly downfield (δ 185-195 ppm). The carbons of the benzo[d]isoxazole ring system would appear in the aromatic region (δ 100-170 ppm), with their precise shifts influenced by the electronegative oxygen and nitrogen atoms of the isoxazole (B147169) ring and the fluorine substituent. The carbon directly bonded to the fluorine atom would exhibit a large one-bond coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomTechniquePredicted Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants (J)
-CHO¹H NMR9.5 - 10.5s (singlet)
Aromatic H¹H NMR7.0 - 8.5m (multiplet) due to H-H and H-F coupling
-CHO¹³C NMR185 - 195-
Aromatic C¹³C NMR100 - 170C-F couplings observable

While 1D-NMR provides foundational data, complex structures often require multi-dimensional NMR experiments for complete assignment. researchgate.net 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are critical for establishing connectivity.

COSY (¹H-¹H COSY): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would reveal the coupling relationships between the protons on the benzene (B151609) ring, aiding in their specific assignment.

HSQC (¹H-¹³C HSQC): This technique correlates proton signals with the carbon atoms to which they are directly attached. It is an essential tool for assigning the ¹³C signals corresponding to the protonated carbons in the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. For rigid aromatic systems, NOESY can help confirm assignments by showing spatial correlations between nearby protons. rsc.org

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable and sensitive technique for characterization. The ¹⁹F nucleus has a spin of ½ and a high gyromagnetic ratio, resulting in sharp signals over a wide chemical shift range, making it very sensitive to the local electronic environment.

For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom. The chemical shift of this signal provides information about its position on the aromatic ring. Furthermore, this signal would be split into a multiplet due to coupling with the neighboring aromatic protons, providing additional structural confirmation. In studies of other fluorinated isoxazole derivatives, ¹⁹F NMR chemical shifts have been reported in the range of δ -108 to -112 ppm.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. chemscene.com For this compound, the molecular formula is C₈H₄FNO₂. achmem.com HRMS, often using techniques like Electrospray Ionization (ESI), would be used to measure the exact mass of the molecular ion (e.g., [M+H]⁺). This experimental mass can then be compared to the calculated theoretical mass to confirm the elemental composition with high confidence, distinguishing it from other potential compounds with the same nominal mass.

Table 2: HRMS Data for this compound

Molecular FormulaIon TypeCalculated Exact MassExpected Experimental Mass
C₈H₄FNO₂[M+H]⁺166.0304~166.0304
C₈H₄FNO₂[M+Na]⁺188.0124~188.0124

Tandem Mass Spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation. In an MS/MS experiment, the molecular ion of interest is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern serves as a molecular fingerprint and helps to confirm the structure of the parent molecule.

For this compound (MW=165.12), a plausible fragmentation pathway could involve:

Loss of carbon monoxide (CO): A common fragmentation for aldehydes, leading to a fragment ion with m/z corresponding to the loss of 28 Da.

Cleavage of the isoxazole ring: The N-O bond is relatively weak and can cleave, leading to characteristic fragment ions.

Loss of HCN: A potential fragmentation pathway from the nitrogen-containing heterocyclic ring.

Analyzing these fragmentation pathways provides robust confirmation of the connectivity of the aldehyde group and the integrity of the fluorinated benzoisoxazole core.

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is particularly useful for identifying polar functional groups. For the target compound, key characteristic absorption bands would be expected for the aldehyde C=O stretch, the aromatic C=C stretches, the isoxazole C=N stretch, and the C-F bond stretch. Studies on similar isoxazole-carbaldehyde derivatives have identified the C=O stretching vibration at approximately 1677 cm⁻¹. rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional information that may be weak or absent in the IR spectrum.

Table 3: Expected Vibrational Frequencies for this compound

Functional Group / BondVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100 - 3000
Aldehyde C-HStretching2900 - 2800 and 2800 - 2700
Aldehyde C=OStretching1710 - 1680
Aromatic C=CStretching1600 - 1450
Isoxazole C=NStretching1650 - 1590
C-FStretching1250 - 1000

Analysis of Characteristic Functional Group Frequencies

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds.

The most prominent and diagnostic peaks would arise from the carbonyl (C=O) stretching of the aldehyde group, typically appearing in the region of 1685-1710 cm⁻¹ for aromatic aldehydes. The C-H bond of the aldehyde group would also give rise to characteristic stretching vibrations, often seen as a pair of weak bands around 2750 cm⁻¹ and 2850 cm⁻¹.

The benzisoxazole ring system would also present a unique fingerprint. The C=N stretching vibration within the isoxazole ring is expected to absorb in the 1530-1650 cm⁻¹ range. Aromatic C-C in-ring stretching vibrations would be observed between 1400 cm⁻¹ and 1600 cm⁻¹. The C-O stretching vibration of the isoxazole ring would likely appear in the 1000-1300 cm⁻¹ region. Furthermore, the C-F stretching vibration, a key feature of this molecule, would produce a strong absorption band in the range of 1000-1400 cm⁻¹. The out-of-plane C-H bending vibrations of the substituted benzene ring would also be present in the fingerprint region (below 1000 cm⁻¹), providing information about the substitution pattern.

Predicted Infrared Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aldehyde (C=O)Stretching1685 - 1710
Aldehyde (C-H)Stretching~2750 and ~2850
Isoxazole (C=N)Stretching1530 - 1650
Aromatic (C=C)In-ring Stretching1400 - 1600
Isoxazole (C-O)Stretching1000 - 1300
Aryl Fluoride (C-F)Stretching1000 - 1400

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π → π* and n → π* transitions associated with its aromatic system and heteroatomic functional groups.

The benzisoxazole ring, being an extended conjugated system, is expected to give rise to intense absorption bands in the UV region, likely between 200 and 400 nm. These absorptions are attributable to π → π* transitions. The presence of the aldehyde group, with its carbonyl chromophore, will also contribute to the UV-Vis spectrum. The n → π* transition of the carbonyl group is typically weaker and appears at a longer wavelength than the π → π* transitions. The fluorine substituent on the benzene ring may cause a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) compared to the unsubstituted parent compound due to its electronic effects on the aromatic system.

X-ray Crystallography for Solid-State Structural Elucidation

Determining Bond Lengths, Angles, and Conformations

A crystallographic analysis would yield precise measurements of all bond lengths and angles within the this compound molecule. This data would allow for a detailed comparison with standard values and with theoretically calculated structures. For instance, the planarity of the benzisoxazole ring system could be confirmed, and any deviations from planarity could be quantified. The orientation of the aldehyde group relative to the fused ring system would also be determined, revealing the preferred conformation in the solid state.

Exemplary X-ray Crystallographic Data for a Related Isoxazole Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)15.231(4)
c (Å)9.876(3)
β (°)101.54(1)
Volume (ų)1257.8(6)

Note: The data in this table is for a representative isoxazole derivative and is intended to be illustrative of the type of information obtained from an X-ray crystallography experiment.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method that utilizes the results of an X-ray crystallographic study to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contact can be identified. nih.gov

Computational and Theoretical Investigations of 6 Fluorobenzo D Isoxazole 3 Carbaldehyde

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

No specific studies detailing Density Functional Theory (DFT) or ab initio calculations for 6-Fluorobenzo[d]isoxazole-3-carbaldehyde were found. Such calculations are fundamental for elucidating the intrinsic properties of a molecule.

A detailed analysis of the energetic landscapes and the relative stability of different conformers of this compound has not been publicly reported. Understanding the conformational preferences is critical for predicting how the molecule will bind to a biological target.

Molecular Docking and Ligand-Protein Interaction Studies

There is a notable absence of published molecular docking studies that specifically investigate the binding of this compound to any particular protein target.

Without molecular docking studies, predictions of the binding modes of this compound within the active sites of proteins remain speculative.

A detailed elucidation of the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or less common interactions like chalcogen bonds, between this compound and potential biological receptors is not available.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies for this compound were identified. MD simulations are vital for understanding the dynamic behavior of a ligand within a protein's active site over time and for assessing the stability of predicted binding poses.

Conformational Flexibility and Dynamic Behavior

The conformational landscape of this compound is primarily defined by the rotation of the carbaldehyde group (–CHO) relative to the rigid benzisoxazole ring system. The bond connecting the aldehyde carbon to the isoxazole (B147169) ring is a rotatable bond, allowing the aldehyde group to adopt different spatial orientations. chemscene.com

Computational methods such as Density Functional Theory (DFT) are employed to determine the most energetically favorable conformations. researchgate.netnih.gov For analogous compounds like phenylisoxazole-3/5-carbaldehyde derivatives, DFT calculations have been used to identify the most stable conformers, which are often planar or near-planar, to maximize electronic conjugation between the aldehyde and the heterocyclic ring. researchgate.net The energy barrier to rotation around this bond can be calculated, providing insight into the molecule's flexibility at different temperatures.

Solvation Effects and Ligand Binding Kinetics

Solvation effects, which describe the interaction of a solute molecule with its surrounding solvent, are critical for understanding chemical reactivity and biological interactions. Computational models can simulate these effects using either implicit or explicit solvent models. Implicit models represent the solvent as a continuous medium, while explicit models include individual solvent molecules (typically water).

These models are integral to predicting ligand binding kinetics. Molecular docking studies, for instance, often incorporate solvation terms to more accurately predict the binding affinity of a ligand to a receptor. For a molecule like this compound, understanding how water molecules are displaced from a binding pocket upon its entry, and how the ligand itself is solvated, is key to predicting its binding free energy.

Kinetic studies on related imidazo-isoxazole derivatives have been complemented by molecular dynamics simulations to understand the stability of the ligand-receptor complex over time. nih.gov Such simulations can reveal the specific interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex and can provide insights into the residence time of the ligand in the binding site, a key determinant of its biological effect.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity (QSAR) or physicochemical properties (QSPR). These models are built by analyzing a dataset of related compounds and identifying molecular descriptors that are statistically significant in predicting the property of interest.

Predicting Biological Activity and Physico-Chemical Properties

For this compound, a QSAR model could be developed to predict its potential activity as, for example, an antimicrobial or anticancer agent, based on data from other benzisoxazole analogs. nih.gov The key molecular descriptors in such a model would likely include:

Electronic Descriptors: The high electronegativity of the fluorine atom significantly influences the electronic distribution of the entire ring system. mdpi.com Descriptors such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO/LUMO) would be critical. asianpubs.org

Steric Descriptors: Molecular volume, surface area, and specific shape indices describe the size and shape of the molecule, which are crucial for receptor binding.

Hydrophobic Descriptors: The logarithm of the partition coefficient (LogP) quantifies the molecule's hydrophobicity, affecting its ability to cross cell membranes and interact with hydrophobic pockets in proteins. chemscene.com

Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule.

QSAR studies on fluorinated benzoxazinones, a related class of compounds, have demonstrated that fluorine substituents play a pivotal role in describing biological activities, validating the importance of these descriptors. nih.govresearchgate.net

Table 1: Representative Molecular Descriptors for a Hypothetical QSAR Model of this compound Analogs
Descriptor ClassSpecific Descriptor ExamplePotential Influence on Activity
ElectronicHOMO-LUMO Energy GapRelates to chemical reactivity and stability
ElectronicDipole MomentInfluences polar interactions with a target receptor
HydrophobicCalculated LogPImpacts membrane permeability and hydrophobic binding
StericMolecular WeightAffects size and fit within a binding pocket
TopologicalTopological Polar Surface Area (TPSA)Correlates with transport properties and bioavailability

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound. This early assessment helps to identify potential liabilities in drug candidates, reducing the likelihood of late-stage failures in the drug development process. ymerdigital.com

For this compound, several key properties can be predicted. These predictions are based on models trained on large datasets of experimentally characterized compounds. researchgate.netekb.egjaptronline.com

Table 2: Predicted Physicochemical and ADMET Properties of this compound
PropertyPredicted ValueImplication (Research Insight)
Molecular Weight165.12 g/molComplies with Lipinski's Rule of Five (<500), suggesting potential for good oral bioavailability.
LogP (Octanol/Water)1.7794 chemscene.comIndicates moderate lipophilicity, favorable for membrane permeability. Complies with Lipinski's Rule (<5).
Topological Polar Surface Area (TPSA)43.1 Ų chemscene.comSuggests good potential for intestinal absorption and cell permeability (typically <140 Ų).
Hydrogen Bond Donors0 chemscene.comComplies with Lipinski's Rule (≤5).
Hydrogen Bond Acceptors3 chemscene.comComplies with Lipinski's Rule (≤10).
Rotatable Bonds1 chemscene.comLow number indicates good conformational rigidity, which can be favorable for binding affinity.

Predicting Metabolic Pathways and Stability

For this compound, the fluorine atom at the 6-position is expected to act as a "metabolic blocker." The carbon-fluorine bond is very strong and resistant to oxidative metabolism by CYP enzymes. mdpi.com Therefore, hydroxylation at this position is highly unlikely. This strategy of introducing fluorine is often used in medicinal chemistry to enhance metabolic stability. nih.gov

Likely metabolic pathways predicted for this compound would include:

Oxidation of the Aldehyde: The carbaldehyde group is a probable site of metabolism, likely being oxidized by aldehyde dehydrogenase or other enzymes to the corresponding carboxylic acid (6-Fluorobenzo[d]isoxazole-3-carboxylic acid).

Aromatic Hydroxylation: Unsubstituted positions on the benzene (B151609) ring (e.g., C4, C5, C7) are potential sites for CYP-mediated hydroxylation.

Ring Cleavage: While generally less common for aromatic heterocycles, cleavage of the isoxazole ring could be a possible, albeit minor, metabolic pathway.

Predictive models can rank these potential sites of metabolism, providing a valuable hypothesis for experimental metabolite identification studies.

Applications of 6 Fluorobenzo D Isoxazole 3 Carbaldehyde in Contemporary Chemical Research

As a Versatile Building Block in Organic Synthesis

The chemical architecture of 6-Fluorobenzo[d]isoxazole-3-carbaldehyde provides a foundation for the construction of more complex molecular entities. The presence of the aldehyde functional group allows for a wide range of chemical transformations, including but not limited to, reductive amination, oxidation, and various condensation reactions. This reactivity, coupled with the inherent properties of the fluorinated benzisoxazole ring, positions it as a key starting material in multi-step synthetic pathways.

A paramount application of this compound is its role as a crucial intermediate in the synthesis of several atypical antipsychotic drugs. thepharmajournal.commdpi.comthepharmajournal.comgoogle.comossila.comwipo.intzhanggroup.orgchemicalbook.com Notably, it is a key building block in the manufacturing process of risperidone (B510), a widely prescribed medication for schizophrenia and bipolar disorder. thepharmajournal.commdpi.comthepharmajournal.comgoogle.comzhanggroup.org The synthesis of risperidone involves the reaction of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) hydrochloride with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one. thepharmajournal.comthepharmajournal.com The former, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, can be prepared from this compound through a reductive amination reaction. This underscores the importance of the title compound in the pharmaceutical industry for producing high-value active pharmaceutical ingredients. Furthermore, this intermediate is also utilized in the synthesis of paliperidone (B428) and iloperidone, other significant antipsychotic agents. ossila.com

While the benzisoxazole core is found in some biologically active compounds, specific research detailing the use of this compound as a scaffold for the direct mimicry or synthesis of natural product analogues is not extensively documented in the reviewed literature. The broader class of isoxazoles, however, is recognized for its presence in natural products and its utility in their synthesis. nih.gov

Exploration in Medicinal Chemistry Research

The inherent biological relevance of the benzisoxazole scaffold has spurred significant interest in its exploration within medicinal chemistry. nih.gov Derivatives of this heterocyclic system have been investigated for a wide array of therapeutic applications, owing to their ability to interact with various biological targets.

The 6-Fluorobenzo[d]isoxazole moiety is a recognized pharmacophore in the development of new therapeutic agents, particularly for central nervous system disorders. A series of novel benzo[d]isoxazole derivatives have been designed and synthesized as potential anticonvulsants. nih.govnih.gov For instance, certain 3-(benzo[d]isoxazol-3-yl)-1-substituted pyrrolidine-2,5-dione derivatives have shown potent anticonvulsant activity in preclinical models, with some compounds exhibiting greater potency and lower neurotoxicity than existing drugs like phenytoin (B1677684) and ethosuximide. nih.gov Specifically, 3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dione was identified as a particularly active compound in the maximal electroshock (MES) seizure model. nih.gov Furthermore, derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including HeLa, HT-29, MCF-7, and HepG-2 cells. nih.gov Structure-activity relationship (SAR) studies revealed that the nature of the substituent on the piperidine (B6355638) nitrogen plays a crucial role in the observed anticancer effects. nih.gov

Compound Target/Application Key Findings
RisperidoneAntipsychoticSynthesized from a 6-Fluorobenzo[d]isoxazole intermediate. thepharmajournal.commdpi.comthepharmajournal.comgoogle.comzhanggroup.org
PaliperidoneAntipsychoticUtilizes a 6-Fluorobenzo[d]isoxazole intermediate in its synthesis. ossila.com
IloperidoneAntipsychoticSynthesis involves a 6-Fluorobenzo[d]isoxazole intermediate. ossila.com
3-(benzo[d]isoxazol-3-yl)-1-(4-fluorophenyl) pyrrolidine-2,5-dioneAnticonvulsantPotent activity in the MES seizure model. nih.gov
Substituted 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivativesAntiproliferativePotent activity against various cancer cell lines. nih.gov

The 6-Fluorobenzo[d]isoxazole scaffold has been utilized in the design of molecules targeting specific enzymes and receptors. In a notable study, a series of novel benzo[d]isoxazole derivatives were designed and synthesized as selective blockers of the voltage-gated sodium channel NaV1.1, a key target in the treatment of epilepsy. nih.gov One of the most potent compounds from this series demonstrated high protection against seizures in the MES model and exhibited significant inhibitory activity on NaV1.1 channels in patch-clamp experiments, with little to no effect on other sodium channel subtypes (NaV1.2, NaV1.3, and NaV1.6). nih.gov This highlights the potential of the benzo[d]isoxazole core in developing selective ion channel modulators. Additionally, novel derivatives of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole have been synthesized and investigated as potential antiproliferative agents, suggesting their interaction with biological targets relevant to cancer progression. nih.gov

Research into Agrochemical and Material Science Applications

Currently, there is a lack of specific research in the public domain detailing the application of this compound in the fields of agrochemicals and material science. However, the related benzoxazole (B165842) and benzothiazole (B30560) scaffolds have been investigated for such purposes. Benzoxazole derivatives have shown a broad spectrum of agricultural biological activities, including antibacterial, antiviral, and herbicidal properties. mdpi.comresearchgate.net In the realm of material science, polymers incorporating benzoxazole and benzobisoxazole units have been synthesized and characterized for applications such as organic thin-film transistors and high-performance polymers due to their thermal stability and electronic properties. rsc.orgbwise.kr These examples from related chemical classes suggest that the 6-Fluorobenzo[d]isoxazole scaffold could potentially be explored for similar applications in the future.

Exploration in Pesticide and Herbicide Research (as a scaffold)

The benzisoxazole moiety is a recognized "privileged scaffold" in medicinal and agrochemical research, known for conferring potent biological activity. The introduction of a fluorine atom, as in this compound, can significantly enhance the efficacy of bioactive molecules. Fluorine's high electronegativity and ability to form strong carbon-fluorine bonds can improve metabolic stability, binding affinity to target enzymes, and membrane permeability of resulting pesticide or herbicide candidates.

The carbaldehyde group at the 3-position of the benzisoxazole ring serves as a crucial synthetic handle. It allows for the facile introduction of diverse functional groups and the construction of more complex molecular architectures through reactions such as reductive amination, Wittig reactions, and condensations. This versatility enables the systematic modification of the molecule to optimize its biological activity against specific agricultural pests or weeds.

Table 1: Potential Synthetic Modifications of this compound for Agrochemical Applications

Reaction TypeReagent/PartnerResulting Functional Group/MoietyPotential Agrochemical Class
Reductive AminationPrimary or Secondary AminesSubstituted AminesFungicides, Insecticides
Wittig ReactionPhosphonium YlidesAlkenesHerbicides, Insecticides
Knoevenagel CondensationActive Methylene (B1212753) CompoundsSubstituted AlkenesFungicides, Herbicides
Aldol CondensationKetones or Aldehydesα,β-Unsaturated CarbonylsInsecticides, Nematicides

While direct studies showcasing this compound as a pesticide or herbicide are not yet widely published, the established importance of the fluorinated benzisoxazole scaffold in bioactive compounds suggests its high potential for the development of next-generation agrochemicals.

Potential in Organic Electronic Materials or Polymers (as a structural unit)

The field of organic electronics is continually seeking novel molecular components to build efficient and stable devices. The this compound scaffold possesses characteristics that make it an intriguing candidate for incorporation into organic electronic materials and polymers. The fused aromatic system of the benzisoxazole core can contribute to the π-conjugation necessary for charge transport in organic semiconductors.

The presence of the fluorine atom can have a profound impact on the electronic properties of the resulting materials. Fluorination is a known strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of organic molecules. This tuning of electronic energy levels is critical for optimizing the performance of organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs). Furthermore, the fluorine substitution can enhance the intermolecular interactions and influence the solid-state packing of the molecules, which are crucial factors for efficient charge transport.

The aldehyde functionality provides a convenient point of attachment for polymerization or for linking the benzisoxazole unit to other electronically active moieties. This allows for the systematic design and synthesis of new polymers and small molecules with tailored optoelectronic properties.

Table 2: Potential Roles of the this compound Unit in Organic Electronics

Property InfluencedStructural FeaturePotential Application
Charge TransportFused Aromatic SystemOrganic Field-Effect Transistors (OFETs)
Electronic Energy LevelsFluorine SubstitutionOrganic Photovoltaics (OPVs), Organic Light-Emitting Diodes (OLEDs)
Molecular PackingFluorine SubstitutionAll Organic Electronic Devices
Polymerization/DerivatizationAldehyde GroupConjugated Polymers, Small Molecule Semiconductors

Development of Chemical Probes and Imaging Agents

Chemical probes and imaging agents are indispensable tools for visualizing and understanding biological processes at the molecular level. The this compound scaffold has the potential to be elaborated into novel fluorescent probes. The benzisoxazole ring system itself can exhibit intrinsic fluorescence, and its properties can be modulated by the introduction of various substituents.

The aldehyde group is particularly useful in this context, as it can react with specific nucleophiles, such as amines or hydrazines, present on biomolecules or other fluorescent reporters. This reactivity can be exploited to design probes that "turn on" their fluorescence upon reacting with a target analyte. For instance, a probe derived from this compound could be designed to react with a specific enzyme or cellular component, leading to a detectable change in its fluorescence signal.

Furthermore, the fluorine atom can be useful for ¹⁹F magnetic resonance imaging (MRI), a non-invasive imaging technique with a very low background signal in biological systems. Incorporating the ¹⁹F-benzisoxazole moiety into larger molecules targeted to specific biological sites could enable the development of novel MRI contrast agents.

Table 3: Potential Applications in Chemical Probes and Imaging

ApplicationKey Feature UtilizedPrinciple
Fluorescent ProbesAldehyde ReactivityCovalent labeling of biomolecules leading to a change in fluorescence.
Ratiometric SensorsModifiable Benzisoxazole CoreSynthesis of derivatives with environment-sensitive fluorescence emission.
¹⁹F MRI Contrast AgentsFluorine AtomDetection of the ¹⁹F signal for in vivo imaging.

Emerging Research Directions and Future Outlook for 6 Fluorobenzo D Isoxazole 3 Carbaldehyde

Innovations in Synthetic Methodology

The development of novel and efficient synthetic strategies is paramount to unlocking the full potential of 6-Fluorobenzo[d]isoxazole-3-carbaldehyde and its derivatives. Current research is focused on creating more selective, efficient, and versatile methods for the synthesis and functionalization of the benzisoxazole core.

Chemo- and Regioselective Functionalization of the Core

Future synthetic innovations will likely concentrate on the chemo- and regioselective functionalization of the this compound core. This involves developing reactions that can selectively target specific positions on the molecule, allowing for the precise installation of various functional groups. One promising approach is the adaptation of modern C-H functionalization techniques. These methods could enable the direct modification of the benzene (B151609) ring, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. For instance, developing catalytic systems that can differentiate between the various C-H bonds on the fluorinated benzene ring would be a significant advancement.

Furthermore, selective manipulation of the aldehyde group is another key area. Research into chemoselective transformations of the carbaldehyde, in the presence of the sensitive isoxazole (B147169) ring, will be crucial for creating diverse molecular architectures. This could involve the development of mild and selective oxidation, reduction, or olefination reactions that leave the core structure intact. The regioselectivity of cycloaddition reactions, a common method for constructing the isoxazole ring, is also an area for improvement, with the goal of controlling the orientation of substituents on the heterocyclic portion of the molecule.

Catalyst Development for Efficient Transformations

The development of novel catalysts is central to advancing the synthesis of this compound derivatives. Future research will likely focus on designing catalysts that can facilitate challenging transformations with high efficiency and selectivity. For example, the catalytic asymmetric hydrogenation of 3-substituted benzisoxazoles has been explored, suggesting a potential route to chiral derivatives. Further development of chiral catalysts could enable the enantioselective synthesis of derivatives with specific stereochemistry, which is often critical for biological activity.

Moreover, palladium-catalyzed reactions, such as the annulation of iodoaryl-substituted isoxazoles, have shown utility in building more complex fused systems. Future catalyst development could focus on expanding the scope of these reactions to include a wider range of substrates and coupling partners, including those relevant to the 6-fluoro-substituted core. The design of catalysts that can operate under milder reaction conditions, with lower catalyst loadings, and with improved functional group tolerance will also be a key objective.

Advanced Spectroscopic and Structural Biology Approaches

Understanding how this compound and its derivatives interact with biological targets at a molecular level is crucial for rational drug design. The application of advanced analytical techniques is poised to provide unprecedented insights into these interactions.

Cryo-EM and NMR for Complex Formation with Biological Targets

While X-ray crystallography has been instrumental in determining the structures of small molecules, resolving the three-dimensional structures of their complexes with large biological macromolecules can be challenging. Cryo-electron microscopy (Cryo-EM) is emerging as a powerful technique for visualizing the high-resolution structures of protein-ligand complexes in their near-native state. nih.gov In the future, Cryo-EM could be employed to elucidate the binding mode of this compound derivatives to their protein targets, providing a detailed picture of the key interactions that drive binding and biological activity.

Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable tool for studying protein-ligand interactions in solution. nih.gov NMR can be used to identify the binding site of a ligand on a protein, determine the affinity of the interaction, and probe the conformational changes that occur upon binding. For derivatives of this compound, NMR techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) mapping could be used to screen for binding to target proteins and to map the binding interface. These data would be highly complementary to static structural information from Cryo-EM or X-ray crystallography. For example, crystallographic studies have successfully revealed the binding of benzisoxazole derivatives to the ATP binding pocket of Heat shock protein 90 (Hsp90). nih.gov

Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of new molecules based on the this compound scaffold. These computational approaches can accelerate the design-make-test-analyze cycle by predicting key properties and guiding synthetic efforts.

Predictive Modeling for Synthesis and Biological Activity

Machine learning models are being developed to predict the outcomes of chemical reactions, which can significantly aid in the design of efficient synthetic routes. nih.gov For the synthesis of novel this compound derivatives, predictive models could be trained on existing reaction data to suggest optimal reaction conditions, catalysts, and starting materials. This would reduce the amount of trial-and-error experimentation required, saving time and resources.

Exploration of New Application Domains in Scientific Research.

The unique combination of a proven pharmacophore, the benzisoxazole ring, and a versatile chemical handle, the aldehyde group, positions this compound as a candidate for diverse research applications. The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, known for its presence in a range of therapeutically active agents. nih.gov This history suggests that derivatives of this compound could be synthesized and screened for various biological activities.

The fluorine atom at the 6-position is of particular importance, as fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. nih.gov The aldehyde group, on the other hand, provides a reactive site for the synthesis of a wide array of derivatives, such as Schiff bases, hydrazones, and oximes, which can be explored for their biological properties.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1824114-20-6
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol
Purity ≥98%
Appearance Solid
Storage 2-8°C, sealed storage, away from moisture

A significant area of potential for this compound is in the development of novel sensors and diagnostic tools. The aldehyde functional group is known to react with various nucleophiles, a property that can be exploited in the design of chemosensors. rsc.orgnih.gov This reactivity allows for the creation of optical sensors where a change in color or fluorescence signals the presence of a target analyte. rsc.org

For instance, the aldehyde can react with specific amines or hydrazines on a target molecule to form an imine or hydrazone, leading to a detectable spectroscopic shift. This principle can be applied to develop sensors for biologically important molecules or environmental contaminants. The inherent fluorescence of the benzisoxazole core could potentially be modulated upon reaction of the aldehyde group, forming the basis for a "turn-on" or "turn-off" fluorescent sensor. Research into fluorescent chemosensors has highlighted the utility of aldehyde-detecting probes in various applications, including biomedical analysis and environmental monitoring. nih.gov

The development of such sensors could involve immobilizing this compound onto a solid support or incorporating it into a polymer matrix. The resulting material could then be used for the sensitive and selective detection of target analytes in complex mixtures.

Challenges and Opportunities in Comprehensive Research on this compound.

While the potential applications of this compound are promising, its comprehensive investigation is not without challenges. A primary hurdle is the limited availability of published research specifically on this compound, necessitating foundational studies to establish its chemical and biological properties. The synthesis of this compound and its derivatives may also present challenges, requiring optimization of reaction conditions to achieve good yields and purity.

Despite these challenges, the opportunities for research on this molecule are substantial. The novelty of the compound means that there is a high potential for discovering new and unexpected biological activities or material properties. The exploration of its reactivity and the synthesis of a library of derivatives could lead to the identification of lead compounds for drug discovery or new materials for sensor applications.

The presence of the benzisoxazole core in several FDA-approved drugs provides a strong rationale for investigating the therapeutic potential of this compound derivatives. nih.govwikipedia.org The broad spectrum of activities associated with benzisoxazoles, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial effects, offers a wide range of potential therapeutic areas to explore. nih.govresearchgate.netresearchgate.net

Table 2: Therapeutic Areas of Marketed Drugs Containing the Benzisoxazole Scaffold

Drug Therapeutic Area
Risperidone (B510) Antipsychotic
Paliperidone (B428) Antipsychotic
Iloperidone Antipsychotic
Zonisamide Anticonvulsant

Q & A

Q. What role does fluorine play in the π-stacking interactions of this compound with biological targets?

  • Methodological Answer : Fluorine’s electronegativity enhances dipole-dipole interactions with aromatic residues (e.g., tyrosine, phenylalanine). X-ray co-crystallography or molecular docking (AutoDock Vina) can visualize binding modes, while Isothermal Titration Calorimetry (ITC) quantifies binding thermodynamics .

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